DL-Homocystine-3,3,3',3',4,4,4',4'-d8

Description

Contextualization of DL-Homocystine-3,3,3',3',4,4,4',4'-d8 as a Deuterium-Labeled Metabolite

This compound is the deuterium-labeled form of DL-Homocystine. medchemexpress.com Homocysteine is a sulfur-containing amino acid that is not obtained from the diet but is an intermediate in the metabolism of methionine, an essential amino acid. nih.govfrontiersin.orgmdpi.com In the body, homocysteine can be remethylated back to methionine or converted to cysteine through the transsulfuration pathway. frontiersin.orgfrontiersin.org Homocystine is the disulfide form of homocysteine, consisting of two homocysteine molecules joined by a disulfide bond. nih.gov

In this compound, eight hydrogen atoms on the two homocysteine molecules have been replaced with deuterium (B1214612) atoms. lgcstandards.comsigmaaldrich.com This labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry-based methods. lumiprobe.com When used as an internal standard, a known amount of the labeled compound is added to a biological sample. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the analyte of interest can be corrected for by measuring the recovery of the labeled standard. This significantly improves the accuracy and precision of the quantification of the unlabeled, naturally occurring homocystine or homocysteine. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈D₈H₈N₂O₄S₂ | lgcstandards.combioscience.co.uk |

| Molecular Weight | 276.40 g/mol | sigmaaldrich.combioscience.co.ukisotope.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Unlabeled CAS Number | 870-93-9 | lgcstandards.comisotope.com |

| Labeled CAS Number | 108641-82-3 | lgcstandards.combioscience.co.ukisotope.com |

Scope and Significance of Research Applications Utilizing this compound

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography/tandem mass spectrometry (LC/MS/MS) methods for the precise and accurate quantification of intracellular and circulating homocysteine. nih.gov Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as a potential risk factor for various health issues. nih.govmdpi.comnih.gov Research utilizing this deuterated standard has been crucial in understanding the role of homocysteine in these conditions.

The significance of research applications extends across several key areas:

Cardiovascular Disease Research: Numerous studies have investigated the association between hyperhomocysteinemia and cardiovascular diseases. nih.govnih.gov The use of labeled homocystine allows for accurate measurement of homocysteine levels, which is critical for epidemiological studies and for assessing the efficacy of interventions aimed at lowering homocysteine.

Neurological and Psychiatric Disorders: Homocysteine has been implicated in the pathophysiology of neurological and psychiatric conditions, including schizophrenia. medchemexpress.combioscience.co.uk Accurate quantification using deuterated standards helps in elucidating the role of homocysteine metabolism in these disorders.

Metabolic and Nutritional Studies: Research into the metabolism of methionine and the B-vitamins (folate, B6, and B12) that are essential for homocysteine metabolism relies on precise measurement of homocysteine levels. frontiersin.orgnih.gov DL-Homocystine-d8 serves as a critical tool in these nutritional and metabolic studies. isotope.com

Pregnancy and Developmental Research: Aberrant homocysteine metabolism has been linked to adverse pregnancy outcomes. frontiersin.org The ability to accurately measure homocysteine is vital for research in this area.

Toxicogenomics and Drug Metabolism: Stable isotope-labeled compounds are increasingly used to understand metabolism-mediated toxicities and to interpret data from toxicogenomics studies. researchgate.net

Table 2: Research Applications of this compound

| Research Area | Specific Application | Significance | Source |

| Clinical Mass Spectrometry | Internal Standard for Homocysteine Quantification | Enables accurate diagnosis and monitoring of hyperhomocysteinemia. | medchemexpress.comnih.gov |

| Metabolomics | Tracer for Metabolic Flux Analysis | Provides insights into the dynamics of methionine and homocysteine metabolism. | isotope.com |

| Biomolecular NMR | Structural and Interaction Studies | Facilitates detailed characterization of homocysteine-related molecular interactions. | isotope.com |

| Proteomics | Quantitative Analysis of Protein Modifications | Aids in studying the effects of homocysteine on protein structure and function. | isotope.com |

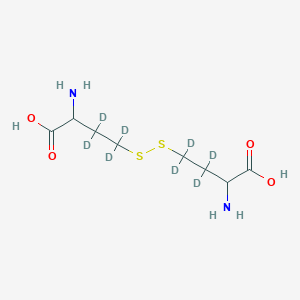

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108641-82-3 | |

| Record name | DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Quality Assurance for Research Grade Dl Homocystine 3,3,3 ,3 ,4,4,4 ,4 D8

Isotopic Enrichment Verification and Purity Assessment Methodologies

To be effective as a research-grade standard, the isotopic enrichment, isotopic purity, chemical purity, and structural integrity of DL-Homocystine-d8 must be rigorously verified. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. amerigoscientific.comrsc.org

Mass Spectrometry (MS): MS is a primary tool for confirming the successful incorporation of deuterium (B1214612) and quantifying isotopic purity. amerigoscientific.com In a mass spectrum, the deuterated compound will exhibit a distinct mass shift compared to its unlabeled counterpart. For DL-Homocystine-d8, this corresponds to an increase of approximately 8 mass units (M+8). sigmaaldrich.com High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio, enabling the calculation of isotopic enrichment by analyzing the relative intensities of the ion signals corresponding to the fully deuterated (d8), partially deuterated (d1-d7), and unlabeled (d0) forms. rsc.org Gas chromatography-mass spectrometry (GC-MS) is a specific method that has been successfully used for the analysis of homocystine, utilizing a deuterated internal standard like DL-Homocystine-d8 to ensure accuracy. nih.gov

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or be significantly reduced in intensity. magritek.comstudymind.co.uk This provides clear evidence of successful deuteration.

Deuterium NMR (²H or D-NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum will show peaks at chemical shifts corresponding to the deuterated positions, providing definitive confirmation of the label's location. magritek.comsigmaaldrich.com Under appropriate experimental conditions, the integration of these peaks can be used to determine the quantitative isotopic enrichment at each site. sigmaaldrich.com

These analytical techniques ensure that each batch of the research-grade standard meets the high purity specifications required for its intended applications, such as in metabolomics, clinical mass spectrometry, and proteomics. isotope.com

Table of Analytical Methodologies

| Analytical Technique | Purpose | Key Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Confirms mass shift due to deuteration; Quantifies isotopic enrichment and purity. | Detects the M+8 mass shift for DL-Homocystine-d8. Allows calculation of the percentage of d8, d1-d7, and d0 forms. |

| Proton NMR (¹H NMR) | Verifies the absence of hydrogen at labeled sites. | Shows disappearance or significant reduction of proton signals at the 3, 3', 4, and 4' positions. |

| Deuterium NMR (²H NMR) | Directly detects deuterium atoms and confirms their location; Quantifies site-specific enrichment. | Shows distinct peaks corresponding to the deuterium atoms at the 3, 3', 4, and 4' positions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and quantifies the analyte in complex mixtures. | Used with the deuterated standard for accurate quantification of natural homocysteine in biological samples. nih.gov |

Considerations for Production and Supply of Research-Grade Stable Isotope Standards

The production and supply of research-grade stable isotope standards like DL-Homocystine-d8 are governed by stringent quality control measures to ensure their reliability and accuracy in analytical applications. amerigoscientific.com

A key consideration is the availability of well-characterized reference materials . These are materials with a precisely known isotopic composition, often certified by metrological institutes like the National Institute of Standards and Technology (NIST) or the International Atomic Energy Agency (IAEA). wikipedia.orgindiana.edu These primary reference materials are used to calibrate analytical instruments and validate in-house working standards, ensuring that measurements are accurate and comparable across different laboratories. wikipedia.org

Suppliers of stable isotope-labeled compounds, such as Cambridge Isotope Laboratories and others, play a crucial role in the scientific community by specializing in the synthesis and purification of these high-purity reagents. isotope.comindiana.edu They must ensure batch-to-batch consistency and provide comprehensive documentation for each product. This documentation typically includes a Certificate of Analysis (CoA) , which details the results of the quality control testing, confirming the chemical purity and isotopic enrichment determined by methods like MS and NMR. sigmaaldrich.com

Ensuring a robust and reliable supply chain is also critical. osti.gov Researchers depend on the timely availability of these standards for ongoing experiments in fields ranging from metabolic research to drug development. medchemexpress.comamerigoscientific.com The use of these standards is fundamental to achieving the accuracy and precision required for quantitative studies, where they are used to correct for sample loss during preparation and for matrix effects or ion suppression during MS analysis. amerigoscientific.com

Advanced Analytical Methodologies Employing Dl Homocystine 3,3,3 ,3 ,4,4,4 ,4 D8

Quantitative Analysis of Related One-Carbon Metabolism Intermediates using Deuterated Internal Standards

Quantitative analysis in metabolomics, especially for pathways like one-carbon metabolism, requires the highest degree of accuracy to enable meaningful biological interpretation. nih.gov The isotope dilution method, which employs stable isotope-labeled internal standards, is the gold standard for achieving this accuracy in mass spectrometry. nih.govmdpi.com Deuterated standards, such as DL-Homocystine-3,3,3',3',4,4,4',4'-d8, are ideal for this purpose.

The fundamental principle of this technique is the addition of a known quantity of the isotopically labeled analog of the analyte to the sample at the earliest stage of preparation. thermofisher.comnih.gov This labeled standard (e.g., DL-Homocystine-d8) is nearly identical to the endogenous analyte (homocysteine) in its chemical and physical properties, including extraction efficiency, derivatization yield, and chromatographic retention time. researchgate.netmdpi.com However, it is distinguishable by the mass spectrometer due to its higher mass. thermofisher.com

By measuring the ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard, analysts can accurately calculate the concentration of the analyte. mdpi.com This method effectively corrects for sample loss during processing and compensates for variations in instrument response (matrix effects), thereby significantly improving the precision and robustness of the quantification. nih.gov The use of deuterated standards like DL-Homocystine-d8 is central to analytical methods that quantify total homocysteine in clinical research, where various forms of homocysteine are first reduced to their free form before analysis. thermofisher.com This approach ensures that the absolute concentrations of key one-carbon metabolism intermediates are determined with high confidence, which is a prerequisite for the advanced modeling and interpretation of metabolomics data. nih.gov

Table 2: Application of DL-Homocystine-d8 in Quantitative LC-MS Methods

This interactive table outlines key details of analytical methods that utilize this compound as an internal standard for quantitative analysis.

| Analytical Platform | Application | Role of Deuterated Standard | Sample Matrix |

| LC-Orbitrap HRMS | Quantification of homocysteine, cysteine, and glutathione. researchgate.net | Internal standard (DL-Homocystine-d8) for accurate quantification. researchgate.net | Cereal Products. researchgate.net |

| LC-HRAM-MS (Q Exactive Plus) | Quantification of total homocysteine for clinical research. thermofisher.com | Internal standard (D8-homocystine) to correct for analytical variability. thermofisher.com | Human Plasma/Serum. thermofisher.com |

| UHPLC-Q-Orbitrap HRMS | Simultaneous determination of DL-cysteine and DL-homocysteine. nih.gov | Enables reliable quantification in studies of oxidative stress. nih.gov | Saliva and Urine. nih.gov |

Applications in Metabolic Pathway Elucidation and Fluxomics

Tracing Carbon and Sulfur Fluxes in the Methionine-Homocysteine Cycle

The methionine-homocysteine cycle is a central metabolic hub essential for methyl group transfer, amino acid metabolism, and maintaining cellular redox balance. creative-proteomics.com Homocysteine sits (B43327) at a critical intersection of this cycle, where its fate is determined by two competing pathways: remethylation to methionine or entry into the transsulfuration pathway. nih.govnih.govresearchgate.net Introducing DL-Homocystine-3,3,3',3',4,4,4',4'-d8 into a biological system allows for the precise tracing of the labeled homocysteine molecules as they are processed through these pathways. biorxiv.org

| Metabolic Flux | ESRD Patients (μmol·kg⁻¹·hr⁻¹) | Control Subjects (μmol·kg⁻¹·hr⁻¹) | p-value | Reference |

| Transmethylation | 5.2 ± 0.4 | 6.8 ± 0.3 | 0.02 | rug.nlnih.gov |

| Remethylation | 2.6 ± 0.2 | 3.8 ± 0.3 | 0.03 | rug.nlnih.gov |

| Transsulfuration | 2.5 ± 0.3 | 3.0 ± 0.1 | 0.11 | rug.nlnih.gov |

| Data from a stable isotope study on patients with end-stage renal disease (ESRD) compared to healthy controls, illustrating how tracer studies can quantify metabolic pathway fluxes. The study used [²H₃-methyl-1-¹³C]methionine, but similar quantitative data can be obtained using DL-Homocystine-d8. |

Homocysteine can be recycled back to methionine through remethylation, a process crucial for replenishing the methionine pool. researchgate.net This occurs via two primary pathways. The main pathway, present in all tissues, uses methionine synthase (MS) and requires vitamin B12 and a methyl group donated from 5-methyltetrahydrofolate (5-MTHF), linking it directly to the folate cycle. researchgate.netmdpi.com An alternative pathway, primarily active in the liver and kidneys, is catalyzed by betaine-homocysteine S-methyltransferase (BHMT), which uses betaine as the methyl donor. mdpi.comnih.gov

Using DL-Homocystine-d8, the rate of homocysteine remethylation can be quantified by measuring the appearance of deuterated methionine. biorxiv.org This allows for a direct assessment of the flux through these salvage pathways. Studies have shown that impaired remethylation is a key factor in hyperhomocysteinemia, a condition linked to cardiovascular disease. nih.govnih.gov For instance, research in hemodialysis patients revealed a substantial decrease of approximately 30% in the conversion of homocysteine back to methionine, highlighting a defect in the remethylation pathway. rug.nlnih.gov

When methionine is in excess, homocysteine is irreversibly channeled into the transsulfuration pathway for catabolism. nih.govresearchgate.net This pathway, primarily active in the liver, kidney, and pancreas, converts homocysteine to cysteine. nih.gov The first and rate-limiting step is the condensation of homocysteine with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS). mdpi.comwikipedia.org Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov

DL-Homocystine-d8 is an ideal tracer for measuring the flux through this pathway. By monitoring the incorporation of the deuterium (B1214612) label into the downstream metabolites cystathionine and cysteine, researchers can directly quantify the rate of transsulfuration. nih.gov This is critical for understanding conditions where this pathway is dysregulated. Oxidative stress, for example, can increase the flux of methionine and homocysteine through the transsulfuration pathway to boost the production of cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH). mdpi.comnih.gov

Understanding One-Carbon Metabolism and Folate Cycle Interactions

One-carbon metabolism comprises a network of interconnected pathways, including the methionine and folate cycles, that are essential for the synthesis of nucleotides (purines and thymidylate) and for providing methyl groups for methylation reactions. mdpi.comnih.govnih.gov The folate cycle is responsible for processing one-carbon units, ultimately providing the 5-methyltetrahydrofolate required for the remethylation of homocysteine to methionine. researchgate.net

The use of tracers like DL-Homocystine-d8 is instrumental in dissecting these complex interactions. By observing how the deuterium label from homocysteine is incorporated into methionine, researchers can assess the functional capacity of the folate cycle to provide the necessary methyl groups. nih.gov Impairments in the folate cycle, whether due to dietary deficiencies in folate or genetic variations in enzymes like 5,10-methylenetetrahydrofolate reductase (MTHFR), can lead to decreased homocysteine remethylation and are associated with various pathologies, including cardiovascular disease and neural tube defects. mdpi.comnih.gov

Assessment of Metabolic By-product Formation in Biological Systems using Stable Isotope Tracing

Stable isotope tracing with DL-Homocystine-d8 enables the identification and quantification of various metabolic by-products. For example, in the transsulfuration pathway, the conversion of cystathionine to cysteine also generates α-ketobutyrate. mdpi.com This molecule can be further metabolized, and tracing its isotopic enrichment can provide additional information about the pathway's activity. Furthermore, homocysteine itself can form disulfide bonds with other thiols, leading to the formation of mixed disulfides like homocysteine-cysteine disulfide. hmdb.ca The deuterated label allows for the tracking of these adducts, offering a more complete picture of homocysteine's metabolic fate in biological fluids and tissues. nih.gov

Experimental Designs for Stable Isotope Tracer Studies

Effective metabolic flux analysis using DL-Homocystine-d8 requires carefully designed experiments. nih.govcreative-proteomics.com Key considerations include the method of tracer administration, the duration of labeling, and the sampling strategy. springernature.com

Tracer Administration: The tracer can be introduced into the system, such as cell culture media or through intravenous infusion in in vivo studies, to achieve a steady-state enrichment of the labeled compound. creative-proteomics.comspringernature.com

Labeling Duration: The time required to reach an "isotopic steady state," where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the pathway. For cultured cells, this can range from minutes for glycolysis to over 24 hours for nucleotides. nih.gov For the methionine cycle, labeling durations of 24-48 hours are often recommended for mammalian cell cultures. creative-proteomics.com

Sampling Timepoints: Collecting samples at multiple timepoints (e.g., 0, 6, 12, 24 hours) allows for the capture of dynamic flux information and ensures that a steady state has been reached. creative-proteomics.com

Controls: The use of unlabeled controls is essential to correct for the natural abundance of heavy isotopes. creative-proteomics.com

Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate and quantify the isotopologues (molecules that differ only in their isotopic composition) of the metabolites of interest. nih.govnih.govnih.gov

A typical experimental workflow involves switching cells to a medium where standard homocystine is replaced with DL-Homocystine-d8. biorxiv.org After the desired incubation period, metabolites are extracted from the cells and the surrounding medium. The extracts are then analyzed by mass spectrometry to determine the percentage of deuterium enrichment in homocysteine, methionine, cystathionine, and other relevant metabolites, which is then used to calculate the metabolic fluxes. nih.govspringernature.com

In Vitro Cellular Metabolism Studies (e.g., Mammalian Cell Culture, Microbial Systems)

In vitro cell culture systems are indispensable for studying cellular metabolism in a controlled environment. The introduction of isotopically labeled compounds like this compound into cell culture media allows for the precise tracking of its uptake and conversion into various downstream metabolites.

In mammalian cell culture, this deuterated homocystine has been instrumental in studies of homocysteine metabolism, which is central to the methionine cycle and the transsulfuration pathway. nih.govfrontiersin.org Dysregulation of these pathways is implicated in numerous diseases, making the ability to accurately measure homocysteine levels and fluxes critical. For instance, in a study involving the human endothelial cell line EA.hy 926, this compound was used as an internal standard for the quantification of intracellular homocysteine via stable isotope dilution liquid chromatography/tandem mass spectrometry. nih.gov This method allows for the precise measurement of endogenous homocysteine concentrations, which can be correlated with cellular states, such as varying folate concentrations. nih.gov

While direct studies detailing the use of this compound in microbial systems are not extensively documented, the principles of stable isotope labeling are well-established in microbiology. nih.gov Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been adapted for bacteria to conduct quantitative proteomics. nih.gov Similarly, approaches like Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) have been developed for labeling sulfur-containing amino acids in microorganisms. nih.gov These methods demonstrate the feasibility and value of using isotopically labeled amino acids to understand bacterial metabolism. This compound could be employed in microbial cultures to trace the flow of homocysteine through bacterial metabolic networks, identifying key enzymatic steps and regulatory points.

| System | Application | Key Findings/Potential Insights | Technique |

|---|---|---|---|

| Mammalian Endothelial Cells (EA.hy 926) | Internal standard for homocysteine quantification | Enabled precise measurement of intracellular homocysteine concentrations under varying folate conditions, demonstrating the impact of nutrient availability on homocysteine metabolism. nih.gov | Stable Isotope Dilution LC-MS/MS |

| Microbial Systems (e.g., E. coli, P. fluorescens) | Potential as a tracer for sulfur amino acid metabolism | Could elucidate the flux through homocysteine-related pathways, such as methionine biosynthesis and cysteine production, and identify metabolic bottlenecks or alternative pathways. cornell.edunih.gov | Metabolic Flux Analysis (MFA) |

Ex Vivo Organ and Tissue Metabolism Investigations

Ex vivo studies, which involve the investigation of organs and tissues outside the body in a controlled environment, bridge the gap between in vitro and in vivo research. nih.gov These systems, such as perfused organs or tissue slices, maintain a higher degree of physiological relevance than cell cultures. nih.gov The use of stable isotope tracers in ex vivo models allows for the study of tissue-specific metabolism in a highly controlled manner.

While specific published research employing this compound in ex vivo organ or tissue metabolism investigations is limited, the methodology for such studies is well-established. For example, global 13C tracing has been successfully used to map the metabolic pathways in intact human liver tissue ex vivo. nih.gov This approach has revealed detailed insights into glucose and amino acid metabolism that are specific to human physiology. nih.gov

The application of this compound in an ex vivo setting, such as a perfused liver or heart, would enable the direct measurement of homocysteine uptake and its metabolic fate within the tissue. nih.govmdpi.com By analyzing the tissue and perfusate over time using mass spectrometry, researchers could quantify the flux of the deuterium label from homocystine into downstream metabolites like methionine, cystathionine, and cysteine. This would provide valuable data on the rates of remethylation and transsulfuration pathways within a specific organ, and how these are affected by disease states or pharmacological interventions. nih.govfrontiersin.org

| Organ/Tissue Model | Potential Application of DL-Homocystine-d8 | Hypothetical Research Questions | Expected Data Output |

|---|---|---|---|

| Perfused Liver | Tracing hepatic homocysteine metabolism | How does liver disease affect the balance between remethylation and transsulfuration of homocysteine? | Quantification of deuterium-labeled methionine, cystathionine, and other metabolites in liver tissue and perfusate. |

| Perfused Heart | Investigating cardiac sulfur amino acid metabolism | What is the role of homocysteine metabolism in ischemic heart disease? mdpi.com | Measurement of metabolic flux through the methionine cycle in response to ischemic conditions. |

| Kidney Tissue Slices | Studying renal homocysteine clearance and metabolism | How do kidney diseases impact the ability to metabolize and excrete homocysteine? | Determination of the rates of homocysteine uptake, metabolism, and release by kidney tissue. |

Innovations and Future Directions in Deuterated Homocystine Research

Development of Novel Mass Spectrometry-Based Analytical Platforms for Enhanced Resolution and Sensitivity

The precise and accurate quantification of metabolites is fundamental to understanding their roles in biological systems. DL-Homocystine-3,3,3',3',4,4,4',4'-d8 serves as a critical internal standard in the development and validation of advanced mass spectrometry (MS)-based analytical methods for measuring total homocysteine (tHcy) in biological matrices like plasma and serum. thermofisher.comnih.govnih.gov The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, including ion suppression, instrument drift, and extraction inconsistencies, thereby significantly enhancing the resolution and sensitivity of the assay. sigmaaldrich.com

In typical analytical workflows, DL-Homocystine-d8 is introduced into a biological sample at a known concentration. thermofisher.comnih.gov During sample preparation, a reduction step is employed to break the disulfide bonds of both endogenous homocystine and the deuterated standard, converting DL-Homocystine-d8 into two molecules of homocysteine-d4. thermofisher.comthermofisher.com This resulting homocysteine-d4 is then detected by the mass spectrometer alongside the endogenous, non-labeled homocysteine. thermofisher.comnih.gov

The development of analytical platforms combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) has enabled rapid and highly specific quantification. nih.govsrainstruments.com These methods often utilize Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govshimadzu.com For instance, the transition for homocysteine is often m/z 136 to m/z 90, while the corresponding transition for the internal standard, homocysteine-d4, is m/z 140 to m/z 94. nih.gov This high specificity minimizes interference from other molecules in the complex sample matrix.

Further advancements have seen the integration of high-resolution mass spectrometry (HRAM), such as with Q Exactive hybrid quadrupole-Orbitrap mass spectrometers. thermofisher.comyoutube.com These platforms provide exceptional mass accuracy and resolution, allowing for even greater confidence in analyte identification and quantification. The use of DL-Homocystine-d8 in conjunction with HRAM technology has resulted in methods with outstanding reproducibility, demonstrating intra- and inter-assay coefficients of variation (%CV) as low as 2.6% and 2.5%, respectively. thermofisher.com Such high precision is crucial for clinical research and for detecting subtle metabolic changes. Novel developments also include chip-based nanoelectrospray MS platforms, which are being explored for stable isotope-resolved metabolomics (SIRM) to enhance sensitivity for analyses involving very small sample sizes, such as a limited number of cells. nih.gov

Table 1: Mass Spectrometry Parameters for Homocysteine Analysis Using DL-Homocystine-d8 Internal Standard

| Parameter | Analyte (Homocysteine) | Internal Standard (Homocysteine-d4) | Reference |

| Precursor Ion (m/z) | 136.0 | 140.0 | nih.gov |

| Product Ion (m/z) | 90.0 | 94.0 | nih.gov |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | thermofisher.comshimadzu.com |

| Instrumentation | Triple Quadrupole MS, HRAM Orbitrap | Triple Quadrupole MS, HRAM Orbitrap | nih.govthermofisher.com |

Integration with Multi-Omics Approaches for Systems-Level Understanding of Metabolism

To achieve a holistic view of biological systems, modern research is moving beyond the analysis of single molecular classes. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for constructing a comprehensive, systems-level understanding of metabolism. nih.govmdpi.com Stable isotope tracers, including this compound, are integral to these efforts, particularly in linking proteomics and metabolomics. isotope.comnih.govagilent.com

The integration of proteomics and metabolomics is particularly synergistic. mdpi.comrsc.org Proteins, primarily enzymes, catalyze metabolic reactions, while metabolite concentrations can influence protein expression and function. By combining these two layers of data, researchers can move from a static snapshot of molecular levels to a more dynamic understanding of metabolic flux and regulation. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique in this context. nih.govcapes.gov.br In a SIRM experiment, a labeled substrate like DL-Homocystine-d8 can be introduced into a biological system (e.g., cell culture or an in vivo model). As the labeled homocystine is metabolized, the deuterium (B1214612) atoms are incorporated into downstream products of the methionine and transsulfuration pathways. nih.gov By tracking the distribution and incorporation of these isotopes into various metabolites over time using mass spectrometry, researchers can map active metabolic pathways and quantify fluxes. nih.gov

This metabolic flux data can then be integrated with proteomics data. For example, if a particular metabolic pathway shows increased flux after a specific stimulus, researchers can look for corresponding changes in the expression levels of enzymes within that pathway. nih.gov This approach was demonstrated in a study on Chinese hamster ovary (CHO) cells, where multi-omics profiling was used to understand how disruptions in cysteine concentration—a metabolite closely linked to homocysteine—impacted cellular energy metabolism and protein production. nih.gov Combining these datasets allows for the construction of detailed network models that can reveal how metabolic and signaling pathways are rewired in different states, such as in disease or in response to a therapeutic agent. nih.govmdpi.com

Table 2: Illustrative Multi-Omics Integration Strategy

| Omics Layer | Data Generated | Role of DL-Homocystine-d8 | Integrated Insight |

| Metabolomics (SIRM) | Isotope labeling patterns, metabolite pool sizes, pathway flux rates. | Used as a tracer to follow the fate of homocysteine through metabolic networks. | Reveals dynamic pathway activity and metabolic reprogramming. |

| Proteomics | Protein identification, quantification, and post-translational modifications. | Not directly used, but provides the functional context for metabolic data. | Identifies changes in enzyme levels that correspond to observed changes in metabolic flux. |

| Transcriptomics | Gene expression levels (mRNA). | Not directly used, but provides upstream regulatory information. | Correlates changes in gene transcription with protein and metabolite levels. |

Expanding the Application of this compound in Unraveling Complex Metabolic Networks

Homocysteine sits (B43327) at a critical juncture of major metabolic pathways, primarily the methionine cycle and the transsulfuration pathway, making it a key node in cellular biochemistry. shimadzu.comnih.gov The application of DL-Homocystine-d8 as a tracer, not just as a quantification standard, is crucial for dissecting the intricate regulation and connectivity of these networks.

By using DL-Homocystine-d8 in stable isotope tracing studies, researchers can precisely follow its metabolic fate. For example, the labeled homocysteine can be either remethylated to form methionine or enter the transsulfuration pathway to be converted to cystathionine (B15957), and subsequently cysteine. nih.gov The rate of isotope incorporation into these and other downstream metabolites provides a direct measure of the flux through each competing branch. This is vital for understanding how the cell allocates homocysteine under various physiological or pathological conditions.

A powerful example of network analysis in this area comes from a study on cystathionine beta synthase (CBS) deficiency, a genetic disorder that causes hyperhomocysteinemia. nih.gov In this research, a multi-omics network was constructed that linked genes involved in homocysteine metabolism (such as Cbs, Mtr, and Mthfr) with their co-expression modules and observed phenotypic traits related to glucose homeostasis. This approach successfully identified a defect in stimulated insulin (B600854) secretion linked to the genetic impairment in homocysteine metabolism. nih.gov

The accurate quantification of homocysteine, enabled by standards like DL-Homocystine-d8, is the foundation for such network studies. nist.gov By establishing precise baseline levels and measuring changes in response to genetic or environmental perturbations, researchers can identify which nodes and connections in the network are affected. As these analytical techniques become more sensitive and integrated, the use of DL-Homocystine-d8 will likely expand from its role in targeted quantification to a more dynamic role as a metabolic tracer in large-scale systems biology studies, helping to build predictive models of complex metabolic diseases. nih.gov

Q & A

Q. What is the role of deuterium labeling in DL-Homocystine-3,3,3',3',4,4,4',4'-d8, and how does it enhance experimental reproducibility?

Deuterium labeling at specific carbon positions (3,3',4,4') stabilizes the molecule against metabolic degradation, allowing precise tracking of homocystine metabolism in in vitro and in vivo systems. This isotopic substitution minimizes kinetic isotope effects compared to heavier isotopes (e.g., 13C or 15N), ensuring minimal disruption to biological activity while improving detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For reproducibility, ensure deuterium enrichment ≥98% (as per supplier specifications) and validate purity via HPLC or LC-MS .

Q. How should researchers synthesize and characterize DL-Homocystine-d8 for metabolic pathway studies?

Synthesis involves deuterium exchange at β- and γ-carbons of homocysteine precursors, followed by oxidation to form the disulfide bond. Key steps:

- Use deuterated reagents (e.g., D2O or deuterated acids) under controlled pH to avoid scrambling.

- Confirm deuteration efficiency via high-resolution MS or isotope ratio mass spectrometry (IRMS).

- Characterize purity (>95%) using TLC, HPLC, and elemental analysis .

- For metabolic studies, pair with non-deuterated controls to distinguish endogenous vs. labeled homocystine .

Q. What analytical methods are recommended for quantifying DL-Homocystine-d8 in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 276.4 → 134.1 (quantifier) and 276.4 → 90.1 (qualifier) for DL-Homocystine-d7. Calibrate with isotope-dilution standards .

- NMR Spectroscopy: 1H NMR signals for deuterated positions (3,3',4,4') are absent, confirming isotopic integrity. Compare with non-deuterated homocystine spectra .

Advanced Research Questions

Q. How can isotopic interference be minimized when studying DL-Homocystine-d8 in multi-omics workflows?

- Metabolomics: Use high-resolution MS (HRMS) to resolve isotopic clusters. Apply deisotoping algorithms to distinguish DL-Homocystine-d8 from natural abundance 13C isotopes of endogenous homocystine .

- Proteomics: Avoid tryptic digestion artifacts by verifying that deuterium labeling does not alter enzyme cleavage sites. Validate via peptide mapping .

- Data Integration: Normalize isotopic enrichment levels across omics datasets using internal standards (e.g., 15N-labeled amino acids) .

Q. What experimental design considerations address contradictions in homocystine-associated disease models (e.g., schizophrenia vs. vascular disease)?

- Model Selection: Use cell lines (e.g., neuronal SH-SY5Y) for schizophrenia studies to assess homocystine-induced oxidative stress and NMDA receptor modulation . For vascular disease, employ endothelial cell models (e.g., HUVECs) to measure homocystine effects on NO synthase inhibition .

- Dose Optimization: Conduct dose-response assays (0.1–10 μM) to differentiate cytotoxic vs. signaling effects. Higher doses (>50 μM) may induce apoptosis, confounding pathway-specific observations .

- Contradiction Resolution: Perform meta-analyses of transcriptomic data to identify context-dependent pathways (e.g., oxidative stress vs. methylation cycles) .

Q. How do isotopic effects influence the stability of DL-Homocystine-d8 in long-term storage and experimental conditions?

- Storage Stability: Store at −80°C in argon-purged vials to prevent disulfide bond reduction. Degradation <5% over 12 months when stored properly .

- pH Sensitivity: Deuterium labeling increases resistance to acid hydrolysis (pH <2) but not alkaline conditions (pH >9). Use neutral buffers (e.g., PBS) for in vitro assays .

- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition at ≥300°C, consistent with non-deuterated homocystine .

Methodological Guidelines for Data Interpretation

Q. How should researchers reconcile discrepancies between homocystine isotope tracer studies and bulk metabolomics data?

- Tracer vs. Bulk Data: Isotope tracing quantifies flux rates (e.g., transsulfuration pathway), while bulk metabolomics measures steady-state levels. Normalize tracer data to total intracellular homocystine pools .

- Statistical Frameworks: Apply Bayesian modeling to integrate time-resolved tracer data with endpoint metabolomic profiles, accounting for isotopic dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.